REACTION_CXSMILES
|
[O-]CC.[Na+].C1(C)C=CC=CC=1.C([O:14][C:15](=[O:32])[CH2:16][C:17]([C:25]1[CH:30]=[CH:29][CH:28]=[C:27]([CH3:31])[N:26]=1)=[N:18][N:19]1[CH2:23][CH2:22][CH2:21][C:20]1=O)C.Cl>O>[CH3:31][C:27]1[N:26]=[C:25]([C:17]2[C:16]([C:15]([OH:14])=[O:32])=[C:23]3[CH2:22][CH2:21][CH2:20][N:19]3[N:18]=2)[CH:30]=[CH:29][CH:28]=1 |f:0.1|
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
3-(6-methyl-pyridin-2-yl)-3-(2-oxo-pyrrolidin-1-ylimino)-propionic acid ethyl ester
|
Quantity
|
201 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(=NN1C(CCC1)=O)C1=NC(=CC=C1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, nitrogen inlet and a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
then cool to room temperature
|
Type
|
CUSTOM
|
Details
|
Separate the organic layer
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous portion with 10% isopropyl alcohol in chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine the organic layers, dry (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC(=N1)C=1C(=C2N(N1)CCC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 138 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |